Lomibuvir - 1026785-55-6

Lomibuvir

Catalog Number: EVT-273525
CAS Number: 1026785-55-6
Molecular Formula: C25H35NO4S
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-[(4-methylcyclohexyl)-oxomethyl]amino]-2-thiophenecarboxylic acid is a thiophenecarboxylic acid.
Lomibuvir has been used in trials studying the treatment of Chronic Hepatitis C Virus and Chronic Hepatitis C Virus Infection.
Overview

Lomibuvir, also known as VX-222, is a potent non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. This compound plays a significant role in the treatment of hepatitis C by inhibiting viral replication. It specifically targets the thumb II allosteric pocket of the polymerase, thereby interfering with the enzyme's function in RNA synthesis.

Source and Classification

Lomibuvir was developed as part of a class of antiviral agents designed to inhibit the replication of hepatitis C virus. It belongs to the category of non-nucleoside inhibitors, which differ from nucleoside analogs by not mimicking the structure of nucleotides but instead binding to specific sites on the polymerase enzyme to exert their effects. This compound has been studied extensively in vitro and in clinical settings for its efficacy against various genotypes of hepatitis C virus.

Synthesis Analysis

The synthesis of Lomibuvir involves several key steps that incorporate thiophene derivatives. The compound's structure is based on thiophene-2-carboxylic acid, which is modified to enhance its binding affinity and selectivity towards the hepatitis C virus RNA polymerase.

  1. Starting Materials: The synthesis typically starts with commercially available thiophene derivatives.
  2. Reactions: Key reactions include acylation and cyclization processes to construct the core structure.
  3. Purification: Final products are purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reaction conditions and yields can be found in detailed synthetic reports and patents related to Lomibuvir.

Molecular Structure Analysis

Lomibuvir has a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: 273.35 g/mol
  • Structure: The compound features a thiophene ring fused with a carboxylic acid moiety and an amine group, which are critical for its biological activity.

The three-dimensional conformation of Lomibuvir allows it to fit into the allosteric site of the hepatitis C virus RNA polymerase, facilitating its inhibitory action.

Chemical Reactions Analysis

Lomibuvir undergoes several chemical reactions that are crucial for its activity:

  1. Binding Mechanism: The compound binds to the thumb II pocket of the hepatitis C virus RNA polymerase through hydrophobic interactions.
  2. Inhibition Profile: Its mechanism involves preferential inhibition of primer-dependent RNA synthesis over de novo initiation, with 50% inhibitory concentration values varying based on different templates.
  3. Stability Studies: In vitro studies have shown that Lomibuvir maintains stability under physiological conditions, making it suitable for therapeutic applications.
Mechanism of Action

Lomibuvir's mechanism of action involves:

  • Allosteric Inhibition: By binding to an allosteric site on the hepatitis C virus RNA polymerase, Lomibuvir alters the enzyme's conformation, thereby inhibiting its ability to synthesize viral RNA.
  • Effect on RNA Binding: Studies indicate that Lomibuvir significantly affects RNA binding to the polymerase, reducing viral replication rates effectively.

Data from kinetic assays demonstrate that Lomibuvir inhibits viral replication by disrupting essential enzymatic functions required for RNA synthesis.

Physical and Chemical Properties Analysis

Lomibuvir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under a range of pH conditions, which is advantageous for formulation into oral dosage forms.
  • Melting Point: Specific melting point data should be referenced from detailed material safety data sheets or chemical databases.

These properties are crucial for determining formulation strategies and delivery methods in clinical applications.

Applications

Lomibuvir has significant scientific applications, particularly in:

  • Antiviral Research: It is primarily investigated for its potential use in treating hepatitis C virus infections.
  • Clinical Trials: Various clinical trials have assessed its efficacy and safety profiles, contributing valuable data towards developing effective antiviral therapies.
  • Pharmaceutical Development: As a lead compound, Lomibuvir serves as a model for designing new inhibitors targeting similar viral enzymes.
Chemical Characterization and Structural Analysis of Lomibuvir

Molecular Composition and Stereochemical Configuration

SMILES and InChI Representation of Lomibuvir

Lomibuvir (C₂₅H₃₅NO₄S; MW 445.61 g/mol) exhibits a complex stereochemistry critical for its antiviral activity. Its canonical SMILES string is:[s]1c(c(cc1C#CC(C)(C)C)N([C@@H]3CC[C@H](CC3)O)C(=O)[C@@H]2CC[C@H](CC2)C)C(=O)O [3] [7].

The InChIKey (WPMJNLCLKAKMLA-VVPTUSLJSA-N) encodes four chiral centers with trans-configurations at the cyclohexyl rings:

  • C16/C17: (1R,4R)-4-methylcyclohexyl carboxamide
  • C18/C19: (1R,4R)-4-hydroxycyclohexylamino [7] [10].

This specific stereochemistry optimizes spatial orientation for binding to the hydrophobic thumb pocket II of HCV NS5B polymerase.

Table 1: Molecular Descriptors of Lomibuvir

DescriptorValue
CAS Registry Number1026785-55-6 / 1026785-59-0
Molecular FormulaC₂₅H₃₅NO₄S
Exact Mass445.2287 g/mol
Elemental CompositionC:67.38%, H:7.92%, N:3.14%, O:14.36%, S:7.19%
Chiral Centers4 (all trans-configured)

Classification Within Thiophene Carboxylic Acid Derivatives

Lomibuvir belongs to the 2,3,5-trisubstituted thiophene carboxylic acids, characterized by:

  • A central thiophene ring with carboxylate at C2
  • C3 modification: tertiary amide linkage to trans-4-hydroxycyclohexyl and trans-4-methylcyclohexanecarbonyl groups
  • C5 substitution: hydrophobic 3,3-dimethylbut-1-ynyl chain [1] [5] [7].

This classification confers distinct electronic properties:

  • The carboxylic acid (pKₐ ~4.08) enhances water solubility at physiological pH
  • Conjugated π-system enables π-stacking with NS5B residues (e.g., Tyr415)
  • Rigid alkyne linker prevents rotational freedom, reducing entropic penalty upon binding [1] [10].

Role of Substituents in Target Binding Affinity

Key substituents drive lomibuvir’s high affinity (Kd = 17 nM) for HCV NS5B:

  • 3,3-Dimethylbutynyl: Occupies a hydrophobic subpocket via van der Waals interactions with Pro495, Leu497, and Val499 [1] [7].
  • Bicyclic cyclohexyl carboxamide:
  • trans-4-Methylcyclohexyl: Displaces water molecules in thumb domain II
  • trans-4-Hydroxycyclohexyl: Forms hydrogen bond with NS5B Arg503 backbone carbonyl [4] [9].
  • Thiophene-2-carboxylate: Anchors the molecule via ionic interaction with Arg422 [6].

Mutagenesis studies confirm resistance pathways: M423T and I482L mutations disrupt these interactions, reducing efficacy 15.3-fold and 108-fold, respectively [9] [10].

Biophysical Properties and Thermodynamic Stability

Solubility and Partition Coefficient Predictions

Lomibuvir exhibits pH-dependent solubility:

  • Low aqueous solubility: <0.00443 mg/mL (logP ~3.95, ALOGPS prediction) [7] [10]
  • High DMSO solubility: 89–100 mg/mL (199.72–224.41 mM), enabling in vitro testing [9] [10].

Partitioning behavior suggests membrane permeability:

  • Predicted logD7.4 ≈5.61 (Chemaxon) [3] [10]
  • High lipophilicity drives cellular uptake in hepatocytes but limits distribution to aqueous compartments

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Reference
Water Solubility0.00443 mg/mLALOGPS
logP3.95ALOGPS
logD (pH 7.4)5.61Chemaxon
pKₐ (Carboxylic acid)4.08Predicted
Solubility in DMSO89–100 mg/mLExperimental [9]

Protein Binding and Volume of Distribution Hypotheses

Although direct plasma protein binding (PPB) data for lomibuvir is limited, its physicochemical profile suggests:

  • High PPB (>99%) predicted due to:
  • Acidic group (carboxylate) binding to human serum albumin (HSA) Site I (warfarin site)
  • Lipophilicity (logD >4) [2] [5]
  • Volume of distribution (Vd) likely low (~8 L, similar to warfarin) based on:
  • High PPB restricting tissue distribution
  • Negligible lysosomal trapping (pKₐ <5) [2] [5]

The Oie-Tozer equation supports this hypothesis:

V_{ss} = V_p + V_t f_{up} + V_t R_1 (1 - f_{up}) + f_{up} \left( a \frac{1 - f_{um}}{f_{um}} + b \right)

Where:

  • Vp = plasma volume (0.043 L/kg)
  • Vt = tissue volume (0.557 L/kg)
  • fup ≈0.01 (assuming 99% PPB)
  • fum = fraction unbound in microsomes (predicted high due to lipophilicity) [5]

This predicts limited extrahepatic distribution, aligning with lomibuvir’s liver-targeted antiviral action.

Properties

CAS Number

1026785-55-6

Product Name

Lomibuvir

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid

Molecular Formula

C25H35NO4S

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)

InChI Key

WPMJNLCLKAKMLA-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

VX-222; VX222; VX 222; VCH-222; VCH222; VCH 222; VX-22; VX22; VX 22; Lomibuvir

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.